

# Technical Support Center: Optimizing Lead(II) Thiocyanate in Perovskite Precursor Solutions

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Compound of Interest		
Compound Name:	Lead(II) thiocyanate	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing **Lead(II) thiocyanate** (Pb(SCN)<sub>2</sub>) concentration in perovskite precursor solutions.

# **Frequently Asked Questions (FAQs)**

Q1: What is the primary role of **Lead(II) thiocyanate** (Pb(SCN)<sub>2</sub>) as an additive in perovskite precursor solutions?

A1: **Lead(II) thiocyanate** is primarily used as an additive to improve the quality of the perovskite thin film. Its main roles include:

- Improving Film Morphology: It helps in forming more uniform and pinhole-free perovskite films.[1][2]
- Enlarging Grain Size: Pb(SCN)<sub>2</sub> promotes the growth of larger perovskite crystal grains, which can reduce grain boundaries and associated defects.[3][4][5][6]
- Enhancing Crystallinity: It can improve the crystalline quality of the perovskite layer.[5]
- Passivating Defects: The additive can help in passivating defects, particularly at grain boundaries, which reduces non-radiative recombination.[1][5][7]
- Retarding Crystallization: It can slow down the crystallization rate, allowing for better control over the film formation process.[1]

## Troubleshooting & Optimization





Q2: How does the concentration of Pb(SCN)2 affect the performance of perovskite solar cells?

A2: The concentration of Pb(SCN)<sub>2</sub> has a significant impact on various performance parameters of perovskite solar cells (PSCs). Generally, as the concentration is increased from zero to an optimal level, improvements are observed in:

- Power Conversion Efficiency (PCE): The overall efficiency of the solar cell typically increases to a maximum at an optimal concentration and then decreases.[1][3][4][5]
- Open-Circuit Voltage (Voc): Voc often increases due to reduced recombination and passivation of defects.[1][3][4]
- Short-Circuit Current Density (Jsc): Jsc may increase due to improved film quality, but can decrease at higher concentrations if excess Pbl<sub>2</sub> forms and reduces light absorption.[1][3][8]
- Fill Factor (FF): The FF is often enhanced, indicating a reduction in series resistance and improved charge extraction.[1][7]
- Carrier Lifetime: The carrier lifetime can be significantly prolonged, indicating a reduction in charge recombination.[3][4]

Q3: Is there a universally optimal concentration for Pb(SCN)<sub>2</sub>?

A3: No, the optimal concentration of Pb(SCN)<sub>2</sub> is not universal and depends on several factors, including the specific perovskite composition (e.g., tin-based, mixed-halide), the solvent system, and the fabrication process (e.g., one-step spin-coating, use of anti-solvent, solvent annealing).[9] For instance, an optimal concentration of 20 mol% was found for MASnI<sub>3</sub>-based PSCs, while for wide-bandgap FA<sub>0.8</sub>Cs<sub>0.2</sub>Pb(I<sub>0.7</sub>Br<sub>0.3</sub>)<sub>3</sub> perovskites, 1.0 mol% was optimal, especially when combined with solvent annealing,[1][3][10]

Q4: What are the potential negative effects of using a non-optimal concentration of Pb(SCN)2?

A4: Using a concentration that is too high can lead to several detrimental effects:

• Formation of Excessive Lead Iodide (PbI<sub>2</sub>): This is a common side effect, which can lead to the formation of large PbI<sub>2</sub> nanorods on the film surface, deteriorating device performance.[3] [10]



- Reduced Absorbance: An excess of Pbl<sub>2</sub> can decrease the light absorption of the perovskite film, leading to a lower short-circuit current density (Jsc).[1][8]
- Incomplete Film Coverage: At very high concentrations, the film morphology can degrade, leading to incomplete coverage of the substrate.[5]
- Decreased Overall Performance: All photovoltaic parameters (PCE, Voc, Jsc, FF) tend to decrease beyond the optimal concentration.[3]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Possible Cause	Troubleshooting Steps
Low Power Conversion Efficiency (PCE)	Sub-optimal Pb(SCN) <sub>2</sub> concentration.	Systematically vary the molar percentage of Pb(SCN) <sub>2</sub> in the precursor solution (e.g., 0%, 0.5%, 1%, 2%, 5%, 10%, 20%) to find the optimal concentration for your specific perovskite composition and fabrication method.[1][3][4]
Poor Film Morphology (Pinholes, Non-uniformity)	Inappropriate crystallization rate.	The addition of a small amount of Pb(SCN) <sub>2</sub> can retard crystallization and improve film uniformity.[1] Consider combining the Pb(SCN) <sub>2</sub> additive with other techniques like solvent annealing.[3][10]
Low Open-Circuit Voltage (Voc)	High non-radiative recombination due to defects.	Pb(SCN) <sub>2</sub> can passivate defects at grain boundaries.[5] Ensure the concentration is optimized, as this can lead to larger grains and a longer carrier lifetime, which in turn increases Voc.[4]
Low Short-Circuit Current Density (Jsc)	Excessive Pbl <sub>2</sub> formation reducing light absorption.	This often occurs at higher Pb(SCN) <sub>2</sub> concentrations.[1][3] Reduce the concentration of the additive. Combining a lower concentration of Pb(SCN) <sub>2</sub> with solvent annealing can help avoid excess Pbl <sub>2</sub> formation.[10]
Low Fill Factor (FF)	High series resistance or poor charge extraction.	Optimizing the Pb(SCN) <sub>2</sub> concentration can lead to larger, more well-connected grains, which can improve



		charge transport and boost the fill factor.[7]
Hysteresis in J-V Curves	lon migration or charge trapping at interfaces/grain boundaries.	The use of Pb(SCN) <sub>2</sub> has been shown to reduce hysteresis by passivating grain boundaries. [7]
Poor Device Stability	Degradation of the perovskite film.	An optimized amount of Pb(SCN) <sub>2</sub> can improve the intrinsic stability of the perovskite layer, leading to more stable devices.[5]

# **Quantitative Data Summary**

Table 1: Effect of Pb(SCN)<sub>2</sub> Concentration on Perovskite Solar Cell Performance (MASnI<sub>3</sub>-based)

Pb(SCN) <sub>2</sub> Conc. (mol%)	Voc (V)	Jsc (mA cm <sup>-2</sup> )	FF (%)	PCE (%)
0	0.30	5.37	54	0.87
20	0.54	17.03	66	6.03

Data extracted from a study on MASnI<sub>3</sub> perovskite solar cells.[1][2]

Table 2: Effect of Pb(SCN) $_2$  Concentration on Wide-Bandgap Perovskite Solar Cells (FA $_0.8$ Cs $_0.2$ Pb(I $_0.7$ Br $_0.3$ ) $_3$ )



Treatmen t	Voc (V)	Jsc (mA cm <sup>-2</sup> )	FF (%)	PCE (%)	Average Grain Size (nm)	Carrier Lifetime (ns)
0% Pb(SCN) <sub>2</sub>	-	-	-	13.44 ± 0.48	66 ± 24	330
1% Pb(SCN) <sub>2</sub> + Solvent Annealing	-	-	-	17.68 ± 0.36	1036 ± 317	> 1000

Data from a study on wide-bandgap perovskites, highlighting the synergistic effect with solvent annealing.[3][10]

Table 3: Impact of Pb(SCN)2 on Cs<sub>0.1</sub>FA<sub>0.9</sub>PbI<sub>1.4</sub>Br<sub>1.6</sub> Perovskite Properties

Pb(SCN) <sub>2</sub> Conc. (%)	Voc (V)	Jsc (mA cm <sup>-2</sup> )	PCE (%)	Average Grain Size (µm)	Carrier Lifetime (ns)
0	-	-	9.37	0.134	25.92
2	1.27	14.19	13.66	2.27	224.27

Data from a study on mixed iodide-bromide lead perovskites for multijunction solar cells.[4]

## **Experimental Protocols**

Protocol 1: Fabrication of MASnI<sub>3</sub> Perovskite Solar Cells with Pb(SCN)<sub>2</sub> Additive

This protocol is based on the methodology for fabricating tin-based perovskite solar cells with improved performance through the addition of lead thiocyanate.[1][2]

- Precursor Solution Preparation:
  - Prepare a stock solution of CH3NH3Snl3 (MASnl3).

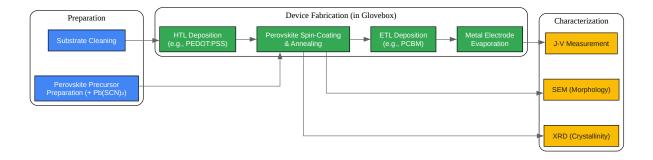


- Create a series of precursor solutions by adding different molar percentages of Pb(SCN)₂
   (e.g., 0%, 10%, 20%, 30%) to the MASnI₃ stock solution.
- Stir the solutions until the components are fully dissolved.
- Substrate Preparation:
  - Clean patterned ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
  - Dry the substrates with a nitrogen stream.
  - Treat the substrates with UV-ozone for 15 minutes before use.
- Device Fabrication (Layer Deposition):
  - Deposit a hole transport layer (HTL), such as PEDOT:PSS, onto the cleaned substrates via spin-coating.
  - Anneal the HTL-coated substrates.
  - Transfer the substrates into a nitrogen-filled glovebox.
  - Spin-coat the prepared perovskite precursor solution (with varying Pb(SCN)<sub>2</sub> concentrations) onto the HTL.
  - Anneal the perovskite films at a specified temperature and duration to induce crystallization.
  - Deposit an electron transport layer (ETL), such as PCBM, via spin-coating.
  - Finally, thermally evaporate a metal electrode (e.g., Aluminum) on top of the ETL to complete the device.
- Characterization:
  - Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination.



- Analyze the film morphology using Scanning Electron Microscopy (SEM).
- Characterize the crystal structure using X-ray Diffraction (XRD).
- Measure the light absorption properties using UV-Vis spectroscopy.

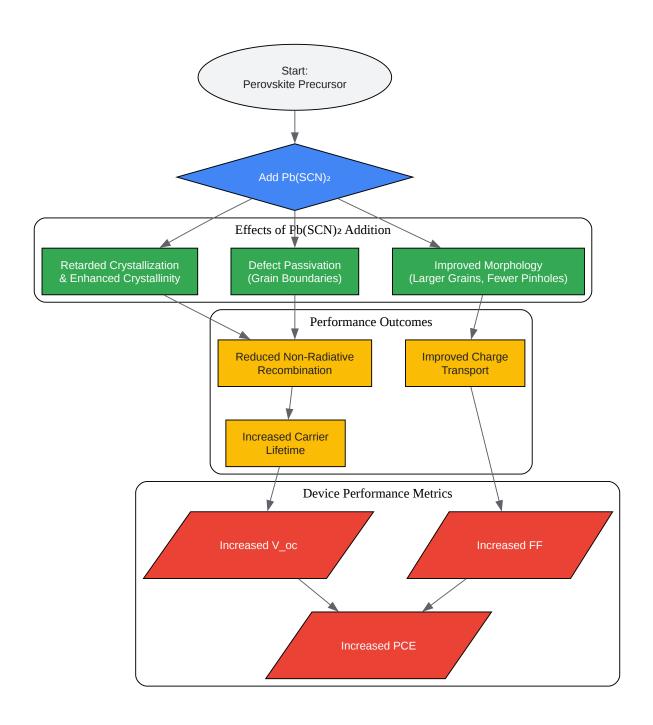
## **Visualizations**



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Caption: Experimental workflow for fabricating and characterizing perovskite solar cells with Pb(SCN)<sub>2</sub> additive.





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Caption: Logical relationship showing the effects of Pb(SCN)<sub>2</sub> on perovskite film properties and device performance.

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